4-[(3-Aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide;dihydrochloride: . This compound features a pyrazole ring, a pyrrolidine ring, and a carboxamide group, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide;dihydrochloride typically involves multiple steps, starting with the formation of the pyrazole core
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.
Reduction: : The carboxamide group can be reduced to an amine.
Substitution: : The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Electrophilic substitution reactions may use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: : Pyrrolidone derivatives.
Reduction: : Primary amines.
Substitution: : Substituted pyrazoles.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: : Applications in material science and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 4-[(3-Aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide;dihydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
This compound can be compared to other similar molecules, such as:
4-[(3-Aminopyrrolidin-1-yl)methyl]-N,N,5,6-tetramethylpyrimidine-2-carboxamide
4-(3-aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine dihydrochloride
These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of 4-[(3-Aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide;dihydrochloride lies in its specific combination of pyrazole and pyrrolidine rings, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
4-[(3-aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O.2ClH/c1-14-4-7(9(13-14)10(12)16)5-15-3-2-8(11)6-15;;/h4,8H,2-3,5-6,11H2,1H3,(H2,12,16);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWCOKKCRCVTAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N)CN2CCC(C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.